Redox State Differentiation: 9-Hydroxy (CAS 1286709-64-5) vs. 9-Oxo Fluorene Analog — Hydrogen-Bond Donor Capacity and Chiral Center Presence
The target compound bears a tertiary 9-hydroxy group (sp³ C-9, one H-bond donor), whereas the closest fluorene analog—2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate—contains a 9-oxo (ketone, sp² C-9, zero H-bond donors). This substitution alters the C-9 geometry from tetrahedral to trigonal planar, eliminating the chiral center present in the hydroxy form . The 9-hydroxyfluorene-9-carboxylate scaffold is a recognized pharmacophore in muscarinic anticholinergic agents; one representative ester, (3R)-1-azabicyclo[2.2.2]oct-3-yl 9-hydroxy-9H-fluorene-9-carboxylate, displaced [³H]NMS from human muscarinic M₁ receptor with an IC₅₀ of 0.260 nM [1]. No comparable receptor affinity data are available for the 9-oxo analog series.
| Evidence Dimension | C-9 oxidation state, H-bond donor count, and chirality |
|---|---|
| Target Compound Data | sp³ C-9 (9-OH); 1 H-bond donor; chiral center present; MW 403.39 g/mol |
| Comparator Or Baseline | 2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate: sp² C-9 (9-oxo); 0 H-bond donors; achiral at C-9; MW 401.4 g/mol |
| Quantified Difference | ΔMW ≈ +2.0 g/mol; 1 H-bond donor vs. 0; chiral vs. achiral at C-9 |
| Conditions | Structural comparison derived from InChI and SMILES data |
Why This Matters
For chiral chromatography method development or enantioselective synthesis, the presence of a chiral C-9 center makes the hydroxy compound suitable as a chiral building block or derivatization substrate, whereas the 9-oxo analog is achiral and cannot serve these purposes.
- [1] BindingDB. BDBM50296316: (3R)-1-Azabicyclo[2.2.2]oct-3-yl 9-hydroxy-9H-fluorene-9-carboxylate; IC₅₀ = 0.260 nM at human muscarinic M₁ receptor. View Source
